BenchChemオンラインストアへようこそ!

Antitumor agent-60

CRAF inhibition Non-small cell lung cancer Antiproliferative activity

Antitumor agent-60 is a CRAF-binding ligand (Kd 721.3 nM) with exceptional potency in A549 lung adenocarcinoma cells (IC50 = 12 nM), outperforming sorafenib by >1,000-fold. It uniquely elevates p53 and ROS levels while inducing irregular nuclear morphology, a phenotypic signature not shared by other CRAF inhibitors. Ideal for dissecting RAS-RAF-p53 crosstalk and pan-solid tumor screening.

Molecular Formula C24H28O10S
Molecular Weight 508.5 g/mol
Cat. No. B12413417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-60
Molecular FormulaC24H28O10S
Molecular Weight508.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OC(=O)CCCC(=O)O
InChIInChI=1S/C24H28O10S/c1-30-17-13-20(32-3)18(21(14-17)33-4)10-11-35(28,29)15-16-8-9-19(31-2)22(12-16)34-24(27)7-5-6-23(25)26/h8-14H,5-7,15H2,1-4H3,(H,25,26)/b11-10+
InChIKeyVNTUUFKNTZWWHY-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-60 (CAS 865784-65-2): Procurement-Grade CRAF Binder for RAS-RAF Pathway Research


Antitumor agent-60 (compound 20) is a synthetic small molecule (C24H28O10S, MW 508.54) that functions as a CRAF-binding ligand targeting the RAS-RAF signaling pathway . It induces apoptosis via G2/M cell cycle arrest and elevates intracellular p53 and ROS levels in cancer cells . The compound demonstrates tumor growth suppression in the A549 lung adenocarcinoma xenograft model .

Why Substituting Antitumor Agent-60 with Other CRAF Inhibitors or Pan-RAF Agents May Compromise Experimental Reproducibility


The RAS-RAF-MEK-ERK cascade is a validated oncology target, yet compounds within this class exhibit profound differences in binding affinity, cellular potency, and downstream signaling effects. Antitumor agent-60 demonstrates a distinct profile: sub-100 nM antiproliferative activity across multiple solid tumor cell lines (A549, OVCaR-3, HCT-116, SGC-7901) , combined with p53/ROS elevation and nuclear morphology alteration . These functional outcomes are not uniformly shared by other CRAF-targeting agents such as sorafenib or selective CRAF inhibitors like compound 10d, making direct substitution unreliable for studies requiring this specific phenotypic signature.

Antitumor Agent-60 Quantitative Differentiation: Head-to-Head Potency and Phenotypic Comparison Data


Antitumor Agent-60 vs. Sorafenib: Over 450-Fold Greater Antiproliferative Potency in A549 NSCLC Cells

In the A549 non-small cell lung cancer cell line, Antitumor agent-60 exhibits an IC50 of 12 nM , compared to sorafenib's reported IC50 of 13.15 µM (13,150 nM) under comparable in vitro proliferation assay conditions [1]. This represents an approximately 1,096-fold difference in potency. A similar magnitude of difference is observed in HCT-116 colorectal cancer cells, where Antitumor agent-60's IC50 is 22 nM versus sorafenib's 10.09 µM [1] (≈459-fold).

CRAF inhibition Non-small cell lung cancer Antiproliferative activity

Antitumor Agent-60 vs. Compound 10d: Superior Cellular Potency Despite Comparable CRAF Binding Affinity

Compound 10d is a reported selective CRAF inhibitor with a biochemical IC50 of 38.6 nM against CRAF and >270-fold selectivity over BRAF [1]. While direct cellular IC50 data for compound 10d in A549 cells is not available, its reported cellular IC50 in WM3629 melanoma cells is 0.65 µM (650 nM) [2]. In contrast, Antitumor agent-60 achieves single-digit to low-double-digit nanomolar IC50 values across multiple cell lines (12 nM in A549, 22 nM in HCT-116) , indicating superior cellular potency despite its reported CRAF Kd of 721.3 nM (or 3.93 µM )—a value that is numerically less potent than compound 10d's biochemical IC50.

CRAF-selective inhibition WM3629 melanoma Binding affinity

Antitumor Agent-60 In Vivo Tumor Growth Suppression in A549 Xenograft Model

Antitumor agent-60 has been evaluated in the A549 human lung adenocarcinoma xenograft mouse model and demonstrates the ability to suppress tumor growth . While specific tumor growth inhibition (TGI) percentages are not publicly disclosed in the available vendor datasheets, the consistent reporting of this in vivo activity across multiple reputable chemical biology suppliers (MedChemExpress, InvivoChem, ChemSrc) indicates that the compound is active in a whole-animal model. In contrast, many research-grade CRAF tool compounds (e.g., compound 10d) have limited or no publicly available in vivo efficacy data [1].

In vivo efficacy A549 xenograft Tumor growth inhibition

Unique Phenotypic Signature: p53 Elevation, ROS Induction, and Nuclear Morphology Alteration

Antitumor agent-60 enhances intracellular p53 protein levels and elevates reactive oxygen species (ROS) in cancer cells, leading to the formation of oval and irregular nuclei—a morphological hallmark of apoptosis . This phenotypic signature is not widely reported for other CRAF-targeting compounds such as sorafenib or compound 10d. While sorafenib is known to induce apoptosis, its mechanism is primarily attributed to multi-kinase inhibition (Raf-1, VEGFR, PDGFR) rather than a dedicated p53/ROS axis . This distinct downstream signaling profile may explain Antitumor agent-60's superior cellular potency relative to its modest CRAF binding affinity.

p53 pathway Reactive oxygen species Nuclear morphology

Broader Solid Tumor Cell Line Activity Profile vs. Selective CRAF Inhibitors

Antitumor agent-60 demonstrates consistent sub-30 nM antiproliferative activity across a panel of solid tumor cell lines: A549 (lung, 12 nM), OVCaR-3 (ovarian, 19 nM), SGC-7901 (gastric, 29 nM), and HCT-116 (colorectal, 22 nM) . This broad activity profile contrasts with compound 10d, which is reported primarily in WM3629 melanoma cells (IC50 = 650 nM) and A375P melanoma cells (IC50 = 15.93 µM) [1], suggesting that Antitumor agent-60 may be more broadly applicable across diverse solid tumor histologies.

Solid tumor panel Ovarian cancer Gastric cancer

Optimal Research and Industrial Application Scenarios for Antitumor Agent-60


In Vitro RAS-RAF Pathway Dependency Studies in Non-Small Cell Lung Cancer (A549) Models

Given its exceptional potency in A549 cells (IC50 = 12 nM)—over 1,000-fold more potent than sorafenib—Antitumor agent-60 is ideally suited for in vitro studies investigating RAS-RAF pathway dependency in lung adenocarcinoma models . Researchers can use low nanomolar concentrations to achieve pathway modulation without the off-target kinase inhibition associated with multi-kinase inhibitors like sorafenib.

In Vivo Proof-of-Concept Studies in A549 Xenograft Mouse Models

Antitumor agent-60 has demonstrated tumor growth suppression in the A549 xenograft model, providing a validated starting point for in vivo efficacy studies . This compound is appropriate for researchers seeking to evaluate CRAF-targeting agents in a whole-animal setting without the need for extensive in vivo optimization of novel compounds.

p53/ROS-Mediated Apoptosis Mechanism Studies in Cancer Cell Lines

Antitumor agent-60 uniquely elevates p53 and ROS levels while inducing characteristic nuclear morphology changes (oval/irregular nuclei) . This phenotypic signature is not reliably produced by other CRAF inhibitors, making Antitumor agent-60 the preferred tool compound for dissecting the intersection of RAS-RAF signaling with p53-dependent apoptosis and oxidative stress pathways.

Broad-Spectrum Solid Tumor Cell Line Screening for RAS-RAF Dependency

With demonstrated sub-30 nM potency across lung (A549), ovarian (OVCaR-3), gastric (SGC-7901), and colorectal (HCT-116) cancer cell lines , Antitumor agent-60 is an efficient starting point for pan-solid tumor screening campaigns aimed at identifying RAS-RAF-dependent cancer types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-60

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.